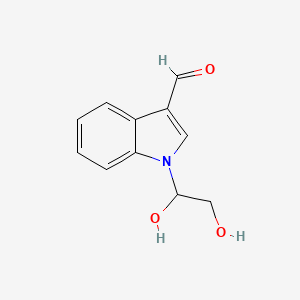

1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde

Description

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a dihydroxyethyl group at the 1-position and a formyl (-CHO) group at the 3-position of the indole ring. This structural motif confers unique physicochemical properties, including enhanced hydrophilicity due to the dihydroxyethyl substituent and reactivity from the aldehyde functionality.

Properties

IUPAC Name |

1-(1,2-dihydroxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVHBFXEODNQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the compound .

Chemical Reactions Analysis

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.

Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively .

Scientific Research Applications

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Polarity and Solubility :

- The dihydroxyethyl group in the target compound increases hydrophilicity compared to 1-ethyl-1H-indole, which is more lipophilic due to its simple alkyl chain .

- In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid exhibits moderate polarity, influenced by its carboxylic acid group and halogen substituent .

Reactivity and Stability: The aldehyde group at the 3-position enables nucleophilic additions and condensations, making it valuable in synthesizing Schiff bases or heterocyclic compounds . 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde, with a tertiary amine substituent, shows enhanced stability and bioactivity, making it a preferred candidate in drug discovery .

Biological Activity: Indole-3-carbaldehyde derivatives are frequently investigated for anti-inflammatory and analgesic properties. The dihydroxyethyl group may enhance hydrogen-bonding interactions with biological targets, though its efficacy remains less documented compared to analogs like 1-(2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde, which demonstrated notable activity in preclinical studies . Halogenated derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) often exhibit higher toxicity, necessitating stringent safety protocols .

Synthesis and Commercial Viability :

- The discontinued status of this compound contrasts with the commercial availability of simpler analogs like 1-ethyl-1H-indole, suggesting synthesis challenges or instability .

- Derivatives with heterocyclic amines (e.g., pyrrolidinyl or piperazinyl groups) are more commonly utilized in research due to their ease of functionalization and stability .

Biological Activity

1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde is a derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxylated ethyl side chain and an aldehyde functional group, making it a candidate for various pharmacological applications.

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of indole derivatives through various chemical reactions, including formylation and hydroxylation processes. The resulting compounds often exhibit enhanced biological properties compared to their precursors.

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research has shown that indole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation.

- Case Study : A study evaluating the cytotoxic effects of indole derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5.11 µM to 10.8 µM against pancreatic ductal adenocarcinoma cells . Such findings suggest that modifications in the indole structure can lead to potent anticancer agents.

Antimicrobial Activity

Indole derivatives have also been recognized for their antimicrobial properties. The presence of the aldehyde group in this compound may enhance its interaction with microbial targets.

- Case Study : A study on tris(1H-indol-3-yl)methylium salts indicated that derivatives including hydroxylated indoles exhibited significant antibacterial activity . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Compounds induce apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- Enzyme Inhibition : Indole derivatives may act as enzyme inhibitors (e.g., α-glucosidase inhibitors), demonstrating potential in managing diabetes .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the dihydroxyethyl group at the indole nitrogen and (2) forming the carbaldehyde at the 3-position.

- For alkylation, SN2 substitution with 1,2-dihydroxyethyl bromide or chloride under basic conditions (e.g., NaH/DMF at 0–25°C) is effective .

- The aldehyde group can be introduced via Vilsmeier-Haack reaction using POCl₃ and DMF, followed by hydrolysis with NaOH .

- Purification often employs recrystallization (ethanol/water) or column chromatography (hexane/EtOAC) to isolate the final product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substitution patterns (e.g., dihydroxyethyl at N1, aldehyde at C3). Key signals include the aldehyde proton (~10 ppm) and hydroxyl protons (broad, ~5 ppm) .

- IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1635–1650 cm⁻¹) and hydroxyl groups (O-H stretch ~3200–3500 cm⁻¹) .

- HPLC/GC-MS : Used to assess purity and detect impurities. Reversed-phase HPLC with UV detection (λmax ~300 nm) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Temperature Control : Maintain 0°C during alkylation to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents like DMF enhance SN2 reactivity for alkylation, while DCM or acetonitrile improves aldehyde formation .

- Stoichiometry : Use 1.2–1.5 equivalents of alkylating agent to ensure complete substitution at N1 .

- Catalysis : Add catalytic DMF (0.65 eq) during aldehyde formation to stabilize intermediates .

Q. What strategies are effective in resolving impurities during synthesis, particularly diastereomers or oxidation byproducts?

- Methodological Answer :

- Diastereomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) or fractional crystallization with ethanol/water mixtures .

- Byproduct Mitigation : Add antioxidants (e.g., BHT) during alkylation to prevent oxidation of the dihydroxyethyl group. Purge reaction mixtures with nitrogen to exclude oxygen .

- Advanced Purification : Simulated moving bed (SMB) chromatography or preparative HPLC for high-purity batches (>98%) .

Q. How does the dihydroxyethyl substituent influence the compound’s reactivity in further derivatization (e.g., Schiff base formation or cross-coupling reactions)?

- Methodological Answer :

- Steric Effects : The dihydroxyethyl group increases steric hindrance at N1, slowing electrophilic substitution at C2/C5. Use bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at C3 .

- Hydrogen Bonding : The hydroxyl groups stabilize intermediates in Schiff base formation (e.g., with hydroxylamine) via intramolecular H-bonding, requiring milder conditions (e.g., NH₂OH·HCl in ethanol at 0–5°C) .

Q. What in silico methods are suitable for predicting the biological activity or binding modes of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like urease or cytochrome P450. The aldehyde group often acts as a Michael acceptor .

- QSAR Modeling : Train models on indole derivatives with known IC50 values (e.g., urease inhibitors) using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : GROMACS or AMBER can predict stability in aqueous environments, critical for bioavailability studies .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.